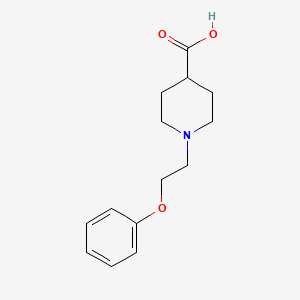

1-(2-Phenoxyethyl)piperidine-4-carboxylic acid

Description

1-(2-Phenoxyethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 2-phenoxyethyl substituent at the 1-position of the piperidine ring. This structural motif is common in medicinal chemistry, where piperidine-carboxylic acid derivatives often serve as intermediates or bioactive molecules due to their ability to engage in ionic interactions (via the carboxylic acid) and modulate pharmacokinetic properties through substituent variations .

Properties

IUPAC Name |

1-(2-phenoxyethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-6-8-15(9-7-12)10-11-18-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOLOOKUPWVSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with phenoxyethyl compounds. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Industrial production methods often involve multicomponent reactions and the use of various reagents such as alkyl halides, aryl halides, and carboxylic acids .

Chemical Reactions Analysis

1-(2-Phenoxyethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values comparable to established anticancer agents, suggesting their potential as novel therapeutic agents.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Mechanistically, it may bind to the active sites of these enzymes, thereby blocking substrate access and inhibiting their activity.

2. Neuropharmacology

- CNS Activity : The compound has shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. Its structural similarity to known psychoactive compounds suggests it may interact with serotonin or dopamine receptors.

3. Organic Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid serves as a versatile building block for the synthesis of more complex compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including oxidation and substitution reactions.

Case Studies

Several studies have highlighted the efficacy and potential applications of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid:

-

Anticancer Studies :

- A study evaluated various derivatives against human cancer cell lines (e.g., HCT-116 and HepG2). Results indicated significant cytotoxicity with some derivatives showing IC50 values around 2 µM, comparable to established drugs.

Compound IC50 (HCT-116) IC50 (HepG2) Derivative A 2.40 ± 0.12 µM 2.54 ± 0.82 µM Derivative B 2.03 ± 0.72 µM 2.17 ± 0.83 µM -

Neuropharmacological Investigations :

- Research focused on the compound's effects on serotonin receptors revealed promising results in modulating anxiety-like behaviors in animal models, indicating potential for therapeutic use in mood disorders.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various biological targets, including enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid with similar compounds, emphasizing substituent effects:

Key Observations

Substituent Effects on Lipophilicity: The phenoxyethyl group in the target compound increases lipophilicity compared to the pyridinyl () or ethoxycarbonyl () substituents. However, it is less lipophilic than the 2-phenylethyl group (), where the absence of an oxygen atom reduces polarity. The sulfonyl group in significantly enhances polarity, reducing membrane permeability compared to the target compound .

Solubility and Bioavailability :

- The hydrochloride salt in improves aqueous solubility, a strategy often used to enhance bioavailability in drug design .

- The ethoxycarbonyl derivative () exhibits a log S value of -1.2, suggesting moderate solubility, while the ester group may act as a prodrug, releasing the free carboxylic acid in vivo .

The acetyl linker in adds steric bulk, which might influence conformational flexibility compared to the shorter ethyl chain in the target compound .

Research Implications

- Medicinal Chemistry: Substituent choice directly impacts target engagement. For example, the phenoxyethyl group’s balance of lipophilicity and hydrogen-bonding capacity may optimize blood-brain barrier penetration or protein binding .

- Material Science: Derivatives with sulfonyl or ester groups (e.g., and ) could serve as monomers for polymers or catalysts due to their polar functionalities .

Biological Activity

1-(2-Phenoxyethyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Phenoxyethyl)piperidine-4-carboxylic acid features a piperidine ring substituted with a phenoxyethyl group and a carboxylic acid functional group. This structural configuration is crucial for its biological activity.

The biological activity of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate pain and mood.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis:

- Mechanism : These compounds can interfere with the Akt signaling pathway, leading to reduced cell survival and increased apoptosis in cancer cells. For example, studies indicated that certain piperidine derivatives decreased phosphorylation of Akt, which is crucial for cell survival .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated. Research indicates that piperidine derivatives can exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity :

- Mechanism of Action :

- Toxicity and Pharmacokinetics :

Data Tables

| Activity Type | IC50 Values (μM) | Target Cell Lines |

|---|---|---|

| Anticancer | 0.56 - 3.4 | MCF-7 (breast), HT-29 (colon) |

| Antimicrobial | Varies | Staphylococcus aureus, Candida spp. |

Q & A

Q. What are the common synthetic routes for 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid?

The synthesis typically involves two key steps:

- Nucleophilic substitution : Reacting piperidine-4-carboxylic acid derivatives with 2-phenoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the phenoxyethyl-piperidine backbone .

- Ester hydrolysis : Converting ester-protected intermediates (e.g., ethyl esters) to carboxylic acids using aqueous NaOH in ethanol, followed by acidification to pH 3–4 for precipitation .

Purification is achieved via recrystallization or column chromatography. Confirm yield and purity using NMR and elemental analysis .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify backbone structure and substituent positions (e.g., δ 7.93 ppm for aromatic protons in related derivatives) .

- IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1730 cm⁻¹ and O-H stretch at ~3300 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (MW 233.31 g/mol) and fragmentation patterns .

- Elemental analysis : Validate empirical formula (C₁₄H₁₉NO₂) with ≤0.3% deviation .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

- Solubility : Limited aqueous solubility (predicted logP ~2.36) necessitates polar aprotic solvents (e.g., DMSO) for biological assays .

- Thermal stability : High boiling point (380°C) and flash point (183.6°C) suggest suitability for high-temperature reactions .

- Hydrogen bonding : One donor and three acceptor sites (PSA 40.5 Ų) may impact crystallinity and membrane permeability .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency in phenoxyethyl group introduction .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to <6 hours) while maintaining yield .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., solubility vs. logP)?

- Experimental validation : Measure solubility in multiple solvents (e.g., water, ethanol) and compare with calculated logP (e.g., using ChemAxon or ACD/Labs) .

- Structural analogs : Introduce hydrophilic substituents (e.g., -OH or -NH₂) to improve aqueous solubility while monitoring logP shifts .

- MD simulations : Model solvation dynamics to identify discrepancies in force field parameters .

Q. What methodologies are recommended for studying biological interactions (e.g., enzyme inhibition)?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to targets like carbonic anhydrase .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Mutagenesis studies : Identify critical binding residues by substituting key amino acids in target proteins .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to predict binding poses in active sites (e.g., piperidine-carboxylic acid moiety interacting with catalytic zinc in enzymes) .

- QSAR modeling : Corrogate substituent effects (e.g., phenoxyethyl chain length) with activity data using partial least squares regression .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic contributions to reactivity .

Q. What strategies ensure compound stability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxylic acid group .

- HPLC monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) to detect degradation products .

- Light protection : Use amber vials to avoid photodegradation of the phenoxyethyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.